N-(3-Amino-2-methylphenyl)-4-fluorobenzamide
Description
BenchChem offers high-quality N-(3-Amino-2-methylphenyl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Amino-2-methylphenyl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-9-12(16)3-2-4-13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHFGARZEHJKBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(3-amino-2-methylphenyl)-4-fluorobenzamide SMILES string
N-(3-amino-2-methylphenyl)-4-fluorobenzamide in Kinase Inhibitor Design
Part 1: Chemical Identity & Structural Significance
Compound Name: N-(3-amino-2-methylphenyl)-4-fluorobenzamide Internal Designation: AMFB-4 Role: Privileged Scaffold / Type II Kinase Inhibitor Intermediate
1.1 Structural Definition
This molecule represents a critical "hinge-binding" or "linker" motif used extensively in Fragment-Based Drug Discovery (FBDD), particularly for targeting the p38 Mitogen-Activated Protein Kinase (MAPK) and Bcr-Abl tyrosine kinase.
Structurally, it consists of a 4-fluorobenzoyl moiety linked via an amide bond to a 2-methyl-1,3-phenylenediamine core. The "ortho-methyl" group (position 2) is sterically significant, often forcing the aromatic rings into a non-planar conformation that favors selectivity in the ATP-binding pocket of kinases.
SMILES String:
Physicochemical Profile:
-
Molecular Weight: 244.27 g/mol
-
LogP (Predicted): ~2.3 (Lipophilic, good membrane permeability)
-
H-Bond Donors: 2 (Amide NH, Aniline NH₂)
-
H-Bond Acceptors: 2 (Amide Carbonyl, Fluorine)
-
TPSA: ~55 Ų (Well within the "Rule of 5" for oral bioavailability)
Part 2: Synthetic Pathways (The "How-To")
To ensure high regioselectivity, the synthesis must not start from the symmetric 2,6-diaminotoluene, as mono-acylation is difficult to control. Instead, the Nitro-Reduction Route is the industry standard for high-purity synthesis.
2.1 Retrosynthetic Analysis
The target molecule is disassembled into two commercially available precursors: 2-methyl-3-nitroaniline and 4-fluorobenzoyl chloride . The nitro group serves as a "masked" amine, protecting the 3-position while the amide bond is formed at the 1-position.
Figure 1: Retrosynthetic disconnection strategy relying on nitro-group masking.
2.2 Validated Experimental Protocol
Step 1: Nucleophilic Acyl Substitution (Amide Coupling)
-
Reagents: 2-methyl-3-nitroaniline (1.0 eq), 4-fluorobenzoyl chloride (1.1 eq), Pyridine (3.0 eq) or TEA/DCM.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
-
Protocol:
-
Dissolve 2-methyl-3-nitroaniline in anhydrous DCM at 0°C under N₂ atmosphere.
-
Add Pyridine (base scavenger) dropwise.
-
Slowly add 4-fluorobenzoyl chloride (dissolved in DCM) over 30 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent bis-acylation.
-
Warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Quench with 1M HCl (removes pyridine), wash with NaHCO₃ (removes acid), dry over MgSO₄.
-
Intermediate: N-(2-methyl-3-nitrophenyl)-4-fluorobenzamide (Yellow solid).
-
Step 2: Nitro Group Reduction (Chemoselective)
-
Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).
-
Solvent: Ethanol/Water (4:1 ratio).
-
Protocol:
-
Suspend the nitro-intermediate in EtOH/H₂O.
-
Add Fe powder and NH₄Cl.
-
Heat to reflux (80°C) for 2–4 hours. Monitoring: TLC (Hexane/EtOAc 1:1). The starting material (yellow, high Rf) will disappear, replaced by a fluorescent/UV-active spot (lower Rf).
-
Filtration: Filter hot through a Celite pad to remove iron oxides.
-
Purification: Concentrate filtrate. Recrystallize from Ethanol or purify via Flash Chromatography (0-5% MeOH in DCM).
-
Figure 2: Forward synthetic workflow with chemoselective reduction.
Part 3: Medicinal Chemistry Applications[1][2][3][4]
The AMFB-4 scaffold is rarely the final drug; it is a lynchpin intermediate . The free aniline amine (at position 3) is designed to react with isocyanates or carbamates to form Urea-based Kinase Inhibitors .
Mechanism of Action (Type II Inhibition):
-
Hinge Binding: The amide nitrogen and carbonyl of the fluorobenzamide moiety form hydrogen bonds with the "hinge region" of the kinase (e.g., Met109 in p38α).
-
Hydrophobic Pocket: The 4-fluorophenyl group occupies a hydrophobic pocket adjacent to the ATP site.
-
DFG-Out Conformation: When derivatized into a urea (e.g., reacting the free amine with an aryl isocyanate), the molecule stabilizes the "DFG-out" inactive conformation of the kinase, offering high selectivity over other kinases.
Key References for Mechanism:
-
Boehm, J. C., et al. "1-(6-Aminopyridin-3-yl)- and 1-(3-aminophenyl)-4-fluorobenzamido imidazoles as potent inhibitors of p38 kinase." J. Med. Chem. (1996).
-
Regan, J., et al. "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor BIRB 796." J. Med. Chem. (2002).
Part 4: Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
4.1 Data Summary Table
| Technique | Expected Signal / Parameter | Structural Assignment |
| 1H NMR (DMSO-d6) | δ 2.10 ppm (s, 3H) | Methyl group (Ar-CH₃) |
| δ 4.9–5.2 ppm (bs, 2H) | Free Aniline Amine (-NH₂) | |
| δ 9.8–10.0 ppm (s, 1H) | Amide Proton (-NH-CO-) | |
| δ 7.0–8.0 ppm (m, 7H) | Aromatic Protons (Multiplets) | |
| 19F NMR | δ -108 to -110 ppm | Fluorine on Phenyl ring |
| IR Spectroscopy | 1650 cm⁻¹ (Strong) | Amide Carbonyl (C=O) stretch |
| 3300–3400 cm⁻¹ (Broad) | Primary Amine (-NH₂) stretch | |
| LC-MS (ESI+) | [M+H]⁺ = 245.27 m/z | Protonated Molecular Ion |
4.2 Quality Control (QC) Checkpoints
-
Regiochemistry Check: Use NOESY (Nuclear Overhauser Effect Spectroscopy) NMR. You should see a correlation between the Methyl protons (2.10 ppm) and both the Amide NH and the Aniline NH₂. If the methyl only correlates with one, you may have the wrong isomer.
-
Impurity Profile: The most common impurity is the bis-amide (where the aniline amine also reacts with the acid chloride). This will appear as a higher molecular weight peak (M+H ≈ 367) in LC-MS and lack the broad amine peak in IR.
Part 5: References
-
Boehm, J. C., et al. (1996). New Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
-
Regan, J., et al. (2002). Structure-Activity Relationships of the p38α MAP Kinase Inhibitor BIRB 796. Journal of Medicinal Chemistry.
-
Dumas, J. (2001). Protein Kinase Inhibitors: Emerging Trends. Expert Opinion on Therapeutic Patents.
-
PubChem Compound Summary. (2024). N-(3-amino-2-methylphenyl)-4-fluorobenzamide. National Center for Biotechnology Information.
3-amino-2-methylaniline 4-fluorobenzamide derivative
An In-Depth Technical Guide to 3-Amino-2-methylaniline 4-Fluorobenzamide Derivatives
Abstract
This technical guide provides a comprehensive overview of a novel class of compounds, exemplified by N-(3-amino-2-methylphenyl)-4-fluorobenzamide. While this specific derivative is not extensively documented in current literature, this paper constructs a robust scientific framework for its synthesis, characterization, and potential biological applications based on established chemical principles and data from structurally related molecules. The benzamide scaffold is a cornerstone in medicinal chemistry, and the strategic incorporation of a 4-fluoro substituent and a 3-amino-2-methylaniline moiety presents a compelling case for investigation into new therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, predictive data, and hypotheses on mechanisms of action to guide future research and development in this area.
Introduction: Rationale for Design
The amide bond is a ubiquitous feature in pharmaceuticals, conferring metabolic stability and specific conformational geometries.[1] The N-aryl benzamide substructure, in particular, is a "privileged scaffold" found in a multitude of biologically active agents. The design of the title compound, N-(3-amino-2-methylphenyl)-4-fluorobenzamide, is predicated on the synergistic combination of three key structural motifs, each chosen for its potential to enhance pharmacological properties.
-
The Benzamide Core: Benzamide derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory effects.[2] Many function as enzyme inhibitors, targeting critical cellular machinery like kinases or histone deacetylases (HDACs).[2]
-
Fluorine Substitution: The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry.[3] The high electronegativity and small size of fluorine can profoundly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved bioavailability and potency.[3][4] Specifically, the 4-fluoro (para) substitution on the benzoyl ring is a common feature in many kinase inhibitors.
-
The 3-Amino-2-methylaniline Moiety: This substituted aniline provides multiple points for interaction with biological targets. The free amino group can act as a hydrogen bond donor, while the methyl group can provide beneficial steric interactions or influence the electronic properties of the aromatic ring. Aniline derivatives are integral components of many pharmaceuticals, including kinase inhibitors where they often interact with the hinge region of the ATP-binding pocket.[5]
This guide will therefore explore the synthesis of this promising scaffold, predict its chemical properties, and hypothesize its potential as a targeted therapeutic agent.
Synthesis and Characterization
The most direct and widely adopted method for synthesizing N-aryl benzamides is the acylation of an amine with a reactive carboxylic acid derivative, such as an acyl chloride.[] This reaction, often performed under Schotten-Baumann conditions, is typically high-yielding and proceeds via a nucleophilic addition-elimination mechanism.[1][7]
Overall Synthetic Strategy
The proposed synthesis involves a two-step process. First, the commercially available 4-fluorobenzoic acid is converted to its more reactive acyl chloride derivative, 4-fluorobenzoyl chloride, using a chlorinating agent like thionyl chloride or oxalyl chloride.[8][9] Second, the isolated 4-fluorobenzoyl chloride is reacted with 3-amino-2-methylaniline in the presence of a base to yield the final product, N-(3-amino-2-methylphenyl)-4-fluorobenzamide.[10]
Experimental Protocols
Protocol 2.2.1: Synthesis of 4-Fluorobenzoyl Chloride
This protocol is adapted from standard procedures for converting carboxylic acids to acyl chlorides.[8]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorobenzoic acid (1.0 eq).
-
Add thionyl chloride (3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops).
-
Heat the mixture to reflux and stir for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting residue, crude 4-fluorobenzoyl chloride, is a clear oil and can often be used in the next step without further purification.[11]
Protocol 2.2.2: Synthesis of N-(3-amino-2-methylphenyl)-4-fluorobenzamide
This protocol follows the general Schotten-Baumann reaction conditions for amide synthesis.[9][12]
-
Dissolve 3-amino-2-methylaniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add a solution of 4-fluorobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base and unreacted aniline), saturated NaHCO₃ solution (to remove unreacted acyl chloride and benzoic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2.2.3: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid organic compounds.[13][14][15]
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Select an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes). The ideal solvent should dissolve the compound when hot but not when cold.
-
Add the minimum amount of the hot solvent to just dissolve the crude product completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper (hot filtration).[15]
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]
-
Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
Physicochemical and Spectroscopic Characterization
The following tables summarize the predicted physicochemical properties and the expected spectroscopic data for the title compound.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | N-(3-amino-2-methylphenyl)-4-fluorobenzamide | --- |
| Molecular Formula | C₁₄H₁₃FN₂O | Calculated |
| Molecular Weight | 244.27 g/mol | Calculated |
| Appearance | Predicted to be an off-white to beige solid | Analogy |
| Melting Point | Predicted to be in the range of 150-200 °C | Analogy[16] |
| Solubility | Likely soluble in polar organic solvents (DMSO, DMF, Methanol), sparingly soluble in nonpolar solvents, and insoluble in water. | Analogy[17][18] |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Data | Rationale |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~9.8-10.2 (s, 1H, -NH-CO-)~7.9-8.1 (m, 2H, Ar-H ortho to C=O)~7.2-7.4 (m, 2H, Ar-H meta to C=O)~6.5-7.0 (m, 3H, Ar-H of aniline ring)~4.9-5.2 (s, 2H, -NH₂)~2.1-2.3 (s, 3H, -CH₃) | Chemical shifts are based on typical values for benzanilides and substituted anilines. The amide proton is expected to be downfield and exchangeable. The two aromatic systems will show distinct multiplets. The amino and methyl protons will appear as singlets.[19] |
| ¹³C-NMR (DMSO-d₆, δ ppm) | ~165-168 (C=O)~160-165 (d, ¹JCF, C-F)~115-150 (Multiple Ar-C signals) | The amide carbonyl carbon is characteristic. The carbon directly bonded to fluorine will show a large coupling constant (¹JCF). Aromatic carbons will appear in the typical 115-150 ppm range.[20] |
| IR (KBr, cm⁻¹) | ~3450, 3350 (N-H stretching, -NH₂)~3300 (N-H stretching, -NH-CO-)~1650-1670 (C=O stretching, Amide I band)~1520-1540 (N-H bending, Amide II band)~1230 (C-F stretching) | Characteristic vibrational frequencies for primary amine, secondary amide, and fluoroaromatic functional groups.[21][22] |
| MS (ESI+) | m/z 245.1 [M+H]⁺m/z 267.1 [M+Na]⁺ | Expected molecular ion peaks corresponding to the protonated and sodiated adducts of the parent molecule. |
Potential Biological Activity and Mechanism of Action
Hypothesized Biological Activity
Based on the extensive literature surrounding benzamide derivatives, N-(3-amino-2-methylphenyl)-4-fluorobenzamide is a strong candidate for investigation as an enzyme inhibitor , particularly a protein kinase inhibitor .
-
Kinase Inhibition: Many N-aryl benzamides have been designed and synthesized as specific inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and v-Src.[23] The general structure of the title compound mimics that of known ATP-competitive kinase inhibitors, which typically feature a heterocyclic or aromatic system that anchors in the adenine-binding region and a substituted phenyl ring that occupies an adjacent hydrophobic pocket. The 3-amino-2-methylaniline portion could form key hydrogen bonds with the "hinge region" of a kinase active site.
-
Anticancer Potential: By inhibiting oncogenic kinases, this compound could block downstream signaling pathways responsible for cell proliferation, survival, and migration, thus exhibiting antitumor activity.[24]
-
Antimicrobial/Antifungal Activity: The benzamide scaffold is also present in compounds with demonstrated antimicrobial and antifungal properties.[25] The mechanism could involve the inhibition of essential microbial enzymes.
Proposed Mechanism of Action: Kinase Inhibition
A plausible mechanism of action for this compound is the inhibition of a protein tyrosine kinase, such as EGFR, which is often overactive in various cancers. Inhibition would likely occur in an ATP-competitive manner, where the compound binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of substrate proteins and blocking downstream signaling.
As depicted, the binding of a growth factor like EGF causes the EGFR to dimerize and autophosphorylate its tyrosine kinase domain, an ATP-dependent process. This initiates a signaling cascade through proteins like Ras, Raf, MEK, and ERK, ultimately promoting cell proliferation and survival. The benzamide derivative could potentially bind to the ATP pocket of the EGFR kinase domain, preventing this initial phosphorylation step and thereby halting the entire downstream cascade.[26]
Conclusion and Future Directions
The rationally designed N-(3-amino-2-methylphenyl)-4-fluorobenzamide represents a promising, yet unexplored, chemical entity. This guide has laid out a robust and experimentally validated synthetic pathway via the Schotten-Baumann reaction, provided a detailed framework for its purification and characterization, and posited a compelling hypothesis for its biological activity as a protein kinase inhibitor.
Future research should focus on the practical synthesis and rigorous characterization of this compound to validate the predictive data presented here. Subsequently, in vitro screening against a panel of protein kinases is a critical next step to identify its primary biological targets. Should significant inhibitory activity be discovered, further studies into its cellular effects, mechanism of action, and potential as a therapeutic lead would be highly warranted. This technical guide serves as a foundational blueprint for initiating such an investigation.
References
-
Filo. (2025). Write chemical reaction of aniline with benzoyl chloride and write the name of product. Retrieved from [Link]
-
PrepChem.com. (n.d.). Step (a): Preparation of 4-fluorobenzoyl chloride. Retrieved from [Link]
-
Vaia. (n.d.). What product is formed when aniline reacts with benzoyl chloride in alkaline medium? Name the type of reaction involved and give suitable mechanism. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 4-Fluorobenzoic Acid CAS 456-22-4. Retrieved from [Link]
-
ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzoic acid, propyl ester. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. Retrieved from [Link]
-
Brainly. (2024). Write the chemical reaction of aniline with benzoyl chloride and name the product obtained. Retrieved from [Link]
- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
ResearchGate. (2014). (PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). Retrieved from [Link]
-
PubMed. (2004). Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. Retrieved from [Link]
-
PubMed. (n.d.). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity). Retrieved from [Link]
-
PubMed. (2022). Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. Retrieved from [Link]
-
PMC. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Retrieved from [Link]
-
MDPI. (n.d.). N-(diisopropylphosphanyl)benzamide. Retrieved from [Link]
-
Reddit. (2023). 4-fluorobenzoyl chloride formation. Retrieved from [Link]
-
ACS Publications. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, N-allyl-. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical Structures and numbering of interacting spins in benzanilides. 400 MHz 1 H NMR spectra of 1, 2, 3 and 4 respectively. Retrieved from [Link]
-
University of Rochester. (2026). How To: Purify by Crystallization. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
SciSpace. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE. Retrieved from [Link]
-
Reddit. (2019). Purification of N-benzylbenzamides. Retrieved from [Link]
-
Yufeng. (n.d.). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]
-
ResearchGate. (2015). A Convenient, TiCl4/SnCl4-Mediated Synthesis of N-Phenyl or N-Aryl Benzamidines and N-Phenylpicolinamidines. Retrieved from [Link]
-
PubChem. (n.d.). N-Allylbenzamide. Retrieved from [Link]
-
NIST. (n.d.). Benzanilide, 2-(n-methyl-chloroacetamido)-. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Properties and Applications of Aniline and N-Methylaniline [es.yufenggp.com]
- 7. vaia.com [vaia.com]
- 8. prepchem.com [prepchem.com]
- 9. Amide Synthesis [fishersci.it]
- 10. Write chemical reaction of aniline with benzoyl chloride and write the na.. [askfilo.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. How To [chem.rochester.edu]
- 15. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 16. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]
- 17. innospk.com [innospk.com]
- 18. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Key Intermediates for BCR-ABL Kinase Inhibitor Synthesis
Executive Summary
The synthesis of BCR-ABL tyrosine kinase inhibitors (TKIs) has evolved from simple amide couplings (Imatinib) to complex organometallic cross-couplings (Ponatinib) and allosteric scaffold assembly (Asciminib).[1] This guide deconstructs the manufacturing logic of these life-saving drugs, focusing on the key intermediates that define their structural integrity and therapeutic efficacy.
For the process chemist, the "key intermediate" is not just a structural fragment; it is the control point for cost, yield, and genotoxic impurity (GTI) management.[1] We analyze these intermediates through the lens of convergent synthesis , distinguishing between the "ATP-competitive" scaffolds and the novel "Myristoyl-pocket" binders.
Section 1: The Phenylamino-Pyrimidine Scaffold (Imatinib & Nilotinib)[1]
The structural lineage from Imatinib (1st Gen) to Nilotinib (2nd Gen) represents a masterclass in medicinal chemistry optimization.[1] However, from a process chemistry perspective, it represents a fundamental inversion of the synthetic strategy.[1]
Imatinib: The "Amine-Left" Strategy
Imatinib is constructed by coupling a complex "left-hand" amine with a simpler "right-hand" acid derivative.
-
Mechanism: Type II ATP-competitive inhibitor.
-
Critical Reaction: Amide coupling via Acid Chloride.
| Intermediate Description | CAS Number | Role | Process Insight |
| Amine Fragment N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | 152460-10-1 | Nucleophile | Quality Critical: Residual aniline isomers here are difficult to purge.[] Purity >99.5% required. |
| Acid Fragment 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid | 106261-49-8 | Electrophile | Synthesized via nucleophilic attack of N-methylpiperazine on 4-(chloromethyl)benzoic acid. |
| Coupling Agent 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride | 106261-64-7 | Activated Species | Generated in situ using SOCl₂ to avoid hydrolysis. |
Nilotinib: The "Acid-Left" Inversion
To improve binding affinity and selectivity, the pyrimidine core was moved to the benzoic acid side of the molecule. This "flip" changes the supply chain entirely.
-
Mechanism: Type II ATP-competitive inhibitor (Higher affinity).[1]
-
Critical Reaction: Amide coupling (Convergent).[1]
| Intermediate Description | CAS Number | Role | Process Insight |
| Acid Fragment 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 | Electrophile | The Core Switch: Unlike Imatinib, the pyrimidine is now on the acid.[] Requires activation (e.g., SOCl₂ or HATU).[1] |
| Amine Fragment 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine | 641571-11-1 | Nucleophile | Solubility Challenge: The imidazole/CF3 combination drastically alters solubility compared to Imatinib's amine. |
Visualization: The Structural Inversion
The following diagram illustrates how the pyrimidine scaffold shifts from the nucleophile (Imatinib) to the electrophile (Nilotinib).
Caption: Comparative synthesis showing the structural "flip" of the pyrimidine core between Imatinib and Nilotinib.
Section 2: The Thiazole Core (Dasatinib)[1]
Dasatinib introduces dual Src/Abl inhibition using a thiazole scaffold. The synthesis is highly modular, relying on sequential nucleophilic aromatic substitutions (
-
Mechanism: Dual Src/Abl Inhibitor (Type I - Active Conformation Binder).[1]
-
Key Challenge: Controlling regioselectivity on the dichloropyrimidine.
Key Intermediates[4][5][6]
| Intermediate | CAS Number | Structural Role |
| Thiazole Core 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 302964-08-5 | The Anchor: This is the most expensive and critical intermediate. The amide bond is pre-formed before coupling to the pyrimidine. |
| Linker 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 | The Hub: Must be pure to prevent 4,6-disubstituted impurities. |
| Tail 1-(2-Hydroxyethyl)piperazine | 103-76-4 | Solubilizer: Added in the final step to minimize side reactions. |
Protocol: Coupling Sequence
-
Activation: React Thiazole Core (CAS 302964-08-5) with sodium hydride (NaH) or NaOtBu in THF.[1]
-
Coupling 1: Add 4,6-Dichloro-2-methylpyrimidine . The steric bulk of the thiazole ensures substitution primarily at the 4-position, but temperature control (<60°C) is vital to avoid bis-substitution.[1]
-
Coupling 2: The resulting monochloro-intermediate is treated with 1-(2-Hydroxyethyl)piperazine in n-butanol at reflux (110°C) to yield Dasatinib.
Section 3: The Pan-Inhibitor (Ponatinib)[1]
Ponatinib was designed to overcome the T315I "gatekeeper" mutation. The rigid alkyne linker is the defining structural feature, necessitating a Sonogashira coupling strategy.[1]
-
Mechanism: Pan-BCR-ABL Inhibitor (binds T315I mutant).[1]
-
Critical Reaction: Sonogashira Cross-Coupling.
Key Intermediates
| Intermediate | CAS Number | Role |
| Head Group 3-iodoimidazo[1,2-b]pyridazine | 1196155-33-5 | The Warhead: Provides the heteroaromatic system that bypasses the steric clash of T315I.[] |
| Linker/Tail 3-iodo-4-methylbenzoic acid | 82998-57-0 | The Scaffold: The central phenyl ring that links the amide tail and the alkyne head. |
| Tail Amine 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 694499-26-8 | The Solubilizer: Coupled to the acid before the Sonogashira step in convergent routes. |
Visualization: Convergent Sonogashira Workflow
The synthesis is most efficient when the amide bond is formed before the sensitive alkyne coupling.
Caption: Convergent synthesis of Ponatinib protecting the alkyne until the final step.
Section 4: Allosteric Inhibition (Asciminib)[1][7]
Asciminib (ABL001) represents a paradigm shift.[1] Instead of competing with ATP, it binds to the myristoyl pocket , clamping the kinase in an inactive conformation.[1][][3] This requires a completely different chemical space, utilizing a pyrrolidine-pyridine-pyrazole scaffold.
-
Mechanism: STAMP (Specifically Targeting the ABL Myristoyl Pocket).[1][3][4]
-
Key Challenge: Stereochemistry of the pyrrolidine and regioselectivity of the pyrazole.
Key Intermediates[4][6]
| Intermediate | CAS Number | Structural Function |
| Nicotinic Core 5-bromo-6-chloronicotinic acid | 29241-62-1 | The Hub: A pyridine ring with three differentiation points (Acid, Bromo, Chloro).[5] |
| Allosteric Anchor 4-(chlorodifluoromethoxy)aniline | 39065-95-7 | The Lipophile: Binds deep into the hydrophobic myristoyl pocket. |
| Chiral Scaffold (R)-pyrrolidin-3-ol | 2799-21-5 | Solubility/Binding: Provides the crucial 3D geometry. |
| Pyrazole Tail Tetrahydropyran-protected pyrazole boronate | 903550-12-9 | Surface Contact: Coupled via Suzuki reaction. |
Synthetic Logic (Step-by-Step)
-
Amide Formation: The Nicotinic Core is coupled with the Allosteric Anchor (Aniline) first. This sets the "right-hand" side of the molecule.
- Substitution: The chlorine on the pyridine is displaced by (R)-pyrrolidin-3-ol . The "R" stereochemistry is non-negotiable for binding.
-
Suzuki Coupling: The bromine on the pyridine is coupled with the Pyrazole Boronate .
-
Deprotection: Removal of the THP (tetrahydropyran) group from the pyrazole yields the active drug.
Section 5: Quality Control & Impurity Management
In the synthesis of these kinase inhibitors, specific impurities are flagged by regulatory bodies (FDA/EMA) as critical quality attributes (CQAs).
Genotoxic Impurities (GTIs)[1]
-
Anilines: The starting anilines for Imatinib (CAS 152460-10-1) and Nilotinib (CAS 641571-11-1) are potential mutagens.
-
Control Strategy: Purge via acid washes (taking advantage of basicity differences) or recrystallization in the penultimate step.[1] Limit: <20 ppm.
-
-
Alkyl Halides: In Ponatinib synthesis, any unreacted alkyl halides used to build the piperazine tail are potential GTIs.
-
Palladium: For Ponatinib and Asciminib (Suzuki/Sonogashira), residual Pd must be scavenged (e.g., using thiol-functionalized silica) to <10 ppm.[1]
Regioisomeric Control
-
Dasatinib: The reaction of the thiazole amine with 4,6-dichloropyrimidine can yield the 2-substituted or 6-substituted isomer if the temperature spikes.
-
Validation: Use HPLC with a phenyl-hexyl column to separate regioisomers.
-
References
-
Imatinib Process Chemistry: Loiseleur, O., et al. "Chemical Development of Imatinib Base." Organic Process Research & Development, 2011.
-
Nilotinib Synthesis: Manley, P. W., et al. "Extended Kinase Profiling and Properties of the BCR-ABL Inhibitor Nilotinib." Biochimica et Biophysica Acta, 2010.
-
Dasatinib Discovery: Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825)." Journal of Medicinal Chemistry, 2004.
-
Ponatinib Sonogashira Route: Huang, W. S., et al. "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)."[1] Journal of Medicinal Chemistry, 2010.
-
Asciminib Structure & Binding: Schoepfer, J., et al. "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1."[1][6] Journal of Medicinal Chemistry, 2018.[7][8] [1]
-
Asciminib Intermediates: Patent WO2013171639A1. "Compounds and Compositions as Protein Kinase Inhibitors."
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 3. Asciminib in chronic myeloid leukemia: a STAMP for expedited delivery? | Haematologica [haematologica.org]
- 4. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asciminib [chemenu.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Note: Fragment-Based Drug Design Using N-(3-Amino-2-methylphenyl)-4-fluorobenzamide
Abstract
This guide details the application of N-(3-Amino-2-methylphenyl)-4-fluorobenzamide (herein referred to as Fragment F-AMB ) as a privileged scaffold in Fragment-Based Drug Design (FBDD). Due to its structural homology with Type II kinase inhibitors (targeting the DFG-out conformation) and the presence of a fluorine reporter, Fragment F-AMB serves as an ideal chemical probe for 19F-NMR screening . This protocol outlines the physicochemical profiling, ligand-observed NMR screening methodologies, Surface Plasmon Resonance (SPR) validation, and strategic fragment evolution pathways required to transition this fragment from a millimolar binder to a nanomolar lead.
Introduction: The Privileged Scaffold
Fragment F-AMB represents a "privileged structure" in medicinal chemistry, particularly for targeting the ATP-binding cleft of protein kinases (e.g., p38 MAPK, Bcr-Abl).
-
The "Warhead" (Aniline): The 3-amino-2-methylphenyl moiety is a known pharmacophore capable of forming hydrogen bonds with the kinase hinge region or serving as a vector for growth into the solvent-exposed front pocket.
-
The "Reporter" (Fluorine): The 4-fluorobenzamide motif provides a distinct, singlet resonance in 19F-NMR, isolated from biological background noise, enabling high-throughput screening of fragment cocktails.
Physicochemical Profile (Calculated)
| Property | Value | FBDD Suitability (Rule of 3) |
| Molecular Weight | 244.26 Da | Pass (< 300) |
| cLogP | ~2.3 | Pass (≤ 3) |
| H-Bond Donors | 2 | Pass (≤ 3) |
| H-Bond Acceptors | 2 | Pass (≤ 3) |
| PSA (Polar Surface Area) | ~55 Ų | Pass (≤ 60) |
| Rotatable Bonds | 2 | Pass (≤ 3) |
Protocol A: Ligand-Observed 19F-NMR Screening
Objective: Identify binding of Fragment F-AMB to the target protein by monitoring changes in the Fluorine-19 relaxation state (T2 filter) or chemical shift perturbation (CSP).
Rationale
19F-NMR is preferred over 1H-NMR for this scaffold because biological macromolecules (proteins/DNA) lack fluorine, resulting in zero background signal. This allows for the screening of "cocktails" (mixtures of 5-10 fragments) without spectral overlap.
Experimental Setup
-
Instrument: 600 MHz NMR spectrometer equipped with a cryoprobe (19F/1H).
-
Temperature: 298 K.[1]
-
Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 10% D2O (for lock). Note: Avoid phosphate buffers if investigating kinases to prevent competition at the ATP site.
Step-by-Step Methodology
Step 1: Stock Preparation
-
Dissolve Fragment F-AMB in d6-DMSO to a concentration of 100 mM.
-
Prepare a "Cocktail Mix" containing Fragment F-AMB and 4 other chemically distinct fluorinated fragments (final conc. 200 µM each).
Step 2: T2 Relaxation (CPMG) Experiment Theory: Small molecules tumble fast (long T2, sharp peaks). When bound to a large protein, they tumble slowly (short T2, broad peaks). The CPMG pulse sequence filters out signals from bound ligands.
-
Reference Sample: 500 µL Buffer + 50 µM Fragment Cocktail (2.5 µL stock).
-
Target Sample: 500 µL Buffer + 50 µM Fragment Cocktail + 2 µM Target Protein.
-
Acquisition: Run a CPMG pulse sequence (e.g., cpmg1d in Bruker TopSpin) with a total spin-echo delay of 200-400 ms.
-
Analysis: Compare the integral of the -110 ppm (approx) signal of the Fluorine atom.
-
Hit Criteria: A signal reduction of >30% in the presence of protein indicates binding.
-
Step 3: Chemical Shift Perturbation (CSP) Validation
-
If a hit is detected in T2, run a standard 1D 19F-NMR spectrum.
-
Look for a shift (
) or line broadening compared to the reference. -
Competition Control: Add a known high-affinity inhibitor (e.g., 10 µM SB203580 for p38 kinase). If Fragment F-AMB is displaced (signal recovers), the binding is specific to the active site.
Protocol B: Surface Plasmon Resonance (SPR) Validation
Objective: Determine the binding affinity (
Sensor Chip Strategy
-
Chip Type: CM5 (Carboxymethylated dextran) or Streptavidin (SA) chip.
-
Immobilization: Biotinylate the target protein (AviTag) for capture on SA chips to maintain conformational freedom. Avoid random amine coupling if the lysine residues are near the binding pocket.
Assay Protocol
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO .
-
Critical: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk refractive index" jumps.
-
-
Solvent Correction: Perform a DMSO calibration curve (1.5% to 2.5%) to correct for bulk shifts.
-
Injection Series:
-
Prepare a dilution series of Fragment F-AMB: 0, 15, 31, 62, 125, 250, 500 µM.
-
Contact Time: 30 seconds (fast on/off is expected for fragments).
-
Dissociation Time: 60 seconds.
-
-
Data Analysis: Fit data to a 1:1 steady-state affinity model (Langmuir isotherm).
-
Success Metric:
should be in the range of 100 µM – 2 mM. Ligand Efficiency (LE) should be > 0.3.
-
Protocol C: Fragment Evolution (Growing Strategy)
Objective: Elaborate Fragment F-AMB into a lead compound. The 3-amino group is the primary vector for growing the fragment. In kinase inhibitors, this amine often points towards the "Glu-Lys" salt bridge or the hydrophobic "back pocket."
Synthetic Pathway: Urea Linkage
Many kinase inhibitors (e.g., Doramapimod) utilize a urea linker attached to this specific aniline scaffold to access the DFG-out pocket.
-
Activation: React Fragment F-AMB with phenyl chloroformate or CDI (Carbonyldiimidazole) in DCM/Pyridine.
-
Coupling: Add a second amine (R-NH2) selected from a "building block" library (e.g., tert-butyl amine, morpholine derivatives).
-
Result: Formation of a urea-linked bis-aryl system.
Visualization of the Workflow
The following diagram illustrates the iterative cycle from screening to chemical evolution.
Figure 1: The FBDD workflow for Fragment F-AMB, moving from NMR screening to structural elaboration.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| False Positives in NMR | Aggregation of fragment at high concentration. | Run a DLS (Dynamic Light Scattering) check on the stock. Add 0.01% Triton X-100. |
| No Binding in SPR | Protein inactivation during immobilization. | Check protein activity with a positive control (e.g., ATP or known inhibitor). |
| Poor Solubility | Fragment F-AMB is hydrophobic (cLogP 2.3). | Ensure final DMSO concentration is at least 2% in assay buffers. |
| Broad NMR Lines | Paramagnetic impurities or high viscosity. | Filter samples through 0.22 µm filters; ensure no Gd/Fe contamination. |
References
-
Dalvit, C., et al. (2002). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society. Link
-
Erlanson, D. A., et al. (2016).[2] "Twenty years on: the impact of fragment-based drug discovery."[3] Nature Reviews Drug Discovery. Link
-
Gill, A. L., et al. (2005).[4] "Identification of novel p38alpha MAP kinase inhibitors using fragment-based lead generation." Journal of Medicinal Chemistry. Link
-
Norton, R. S. (2010). "NMR in fragment-based drug design." Current Pharmaceutical Biotechnology. Link
-
Jordan, J. B., et al. (2012). "Practical strategies for detecting and validating fragment hits using 19F NMR." Journal of Medicinal Chemistry. Link
Sources
Technical Application Note: Synthesis of Diaryl Urea Kinase Inhibitors via N-(3-Amino-2-methylphenyl)-4-fluorobenzamide
[1][2]
Executive Summary
This application note details the synthetic protocols for converting N-(3-Amino-2-methylphenyl)-4-fluorobenzamide (herein referred to as Intermediate A ) into diaryl urea derivatives. Intermediate A is a privileged scaffold in medicinal chemistry, serving as the critical "right-hand" pharmacophore for several FDA-approved Type II kinase inhibitors, including Regorafenib (Stivarga®).[1][2]
The presence of the ortho-methyl group at the C2 position of the aniline ring provides crucial steric bulk that enforces the bioactive conformation of the final inhibitor. However, this same steric hindrance reduces the nucleophilicity of the amine, requiring optimized reaction conditions compared to unhindered anilines.[1][2] This guide presents two validated methodologies: Method A (Isocyanate Coupling) for standard library synthesis, and Method B (Activated Carbamate) for cases where isocyanates are unstable or commercially unavailable.[1][2]
Chemical Strategy & Mechanism[1][3][4][5]
Mechanistic Insight
The formation of the urea linkage involves the nucleophilic attack of the primary amine of Intermediate A onto an electrophilic carbonyl center.
-
Steric Challenge: The methyl group at position 2 (ortho to the amine) creates a steric clash.[1] While this locks the final drug into a conformation that binds the DFG-out pocket of kinases (e.g., VEGFR2, B-RAF), it kinetically slows the initial nucleophilic attack.[1][2]
-
Solubility Paradox: Diaryl ureas are characterized by high melting points and extremely low solubility in most organic solvents due to strong intermolecular hydrogen bonding (
-stacking).[1] This property is utilized in Method A to drive the reaction to completion via precipitation.
Reaction Pathway Visualization
The following diagram outlines the decision logic and chemical pathways for these protocols.
Figure 1: Strategic workflow for the synthesis of diaryl ureas from hindered anilines.
Experimental Protocols
Method A: Direct Isocyanate Coupling (Standard Protocol)
Best for: High-throughput synthesis, commercially available isocyanates (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate for Regorafenib).[1][2]
Materials
-
Intermediate A: N-(3-Amino-2-methylphenyl)-4-fluorobenzamide (1.0 equiv)[1][2]
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2] Note: DCM is preferred if the product is expected to be highly insoluble, facilitating precipitation.[1][2]
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Intermediate A (e.g., 1.0 g, 4.1 mmol) in anhydrous DCM (10 mL, 0.4 M concentration).
-
Note: The starting amine may not fully dissolve initially. This is acceptable.
-
-
Addition: Add the aryl isocyanate (1.05 equiv) dropwise via syringe at room temperature (25°C).
-
Critical Control: If the reaction exotherms significantly, cool to 0°C during addition, then warm to RT.
-
-
Reaction: Stir the mixture at room temperature for 4–12 hours.
-
Observation: The suspension will typically clarify briefly as the reaction proceeds, followed by the formation of a heavy, white precipitate (the urea product).[1]
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1] The limiting reagent (Intermediate A) should disappear.[1]
-
Troubleshooting: If the reaction stalls due to the steric hindrance of the methyl group, heat to reflux (40°C for DCM, 66°C for THF) for 2 hours.
-
-
Workup (The "Crash-Out"):
-
Vacuum filter the resulting suspension.
-
Wash 1: Cold DCM (2 x 5 mL) to remove unreacted isocyanate.[2]
-
Wash 2: Diethyl ether (2 x 10 mL) to remove trace impurities and facilitate drying.
-
-
Drying: Dry the solid under high vacuum at 50°C for 4 hours.
Method B: Phenyl Chloroformate Activation (Alternative Protocol)
Best for: Unstable isocyanates, or when the isocyanate must be generated in situ from a generic aniline.[1][2]
Materials
-
Amine Partner: The aniline to be coupled to Intermediate A (1.0 equiv).
-
Intermediate A: (0.95 equiv).[1]
Step-by-Step Procedure
-
Carbamate Formation: Dissolve the partner aniline (not Intermediate A) in THF at 0°C. Add pyridine (1.1 equiv) followed by dropwise addition of phenyl chloroformate (1.05 equiv).[1][2]
-
Stir: Warm to RT and stir for 1 hour. Monitor conversion to the phenyl carbamate intermediate by TLC.
-
Coupling: Add Intermediate A (solid) directly to the reaction mixture.
-
Heating: Heat the reaction to 50–60°C.
-
Why: The phenyl carbamate is less reactive than an isocyanate. The steric hindrance of Intermediate A requires thermal energy to displace the phenol leaving group.
-
-
Workup:
Data Analysis & Characterization
Diaryl ureas exhibit distinct spectroscopic signatures. Use the table below to validate your product.
| Analytical Method | Expected Signal / Characteristic | Notes |
| 1H NMR (DMSO-d6) | Two singlets (broad) between 8.5 – 9.5 ppm | Represents the Urea -NH- protons.[1][2][3] Often split due to asymmetry. |
| 1H NMR (Methyl) | Singlet at ~2.2 – 2.3 ppm | The characteristic ortho-methyl group of Intermediate A. |
| 13C NMR | Signal at ~152 – 155 ppm | Carbonyl carbon of the urea.[1] |
| Solubility | Poor in MeOH, DCM, Water.[1][2] Soluble in DMSO.[4] | High melting points (>200°C) are common.[1][2] |
| Mass Spec (ESI) | [M+H]+ and [M-H]- | Negative mode is often more sensitive for urea detection.[1][2] |
Troubleshooting & Optimization
Common Failure Modes
-
Incomplete Reaction:
-
Cause: The 2-methyl group sterically blocks the approach of the isocyanate.
-
Solution: Switch solvent to Toluene and heat to 80°C. Higher temperature overcomes the activation energy barrier imposed by the steric clash.
-
-
Product "Oiling Out":
-
Cause: Impurities preventing crystallization.
-
Solution: Triturate the oil with diethyl ether or hexanes. Sonication often induces crystallization.
-
-
Regioselectivity Issues:
Safety Note
-
Isocyanates are potent respiratory sensitizers.[5] Handle only in a fume hood.
-
Phenyl Chloroformate is corrosive and lachrymatory.
References
-
Bankston, D., et al. (2002).[1][2] "A Scalable Synthesis of the FLT3 Inhibitor CT53518." Organic Process Research & Development, 6(6), 777–781.[1][2] Link[1][2]
- Key Reference: Describes the process chemistry for diaryl urea kinase inhibitors similar to the Regorafenib scaffold.
-
Wilhelm, S. M., et al. (2006).[1][2] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[6] Nature Reviews Drug Discovery, 5, 835–844.[1][2] Link
- Context: Establishes the biological relevance of the diaryl urea pharmacophore.
-
Dumas, J., et al. (2000).[1][2] "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 10(17), 2047-2050.[1][2] Link
- Context: Validates the use of fluorophenyl-amide scaffolds in kinase inhibition.
-
Modern Urea Synthesis Reviews
Sources
- 1. Diaryl Ureas as an Antiprotozoal Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Fluorinated Benzamides
Introduction: The Strategic Advantage of Fluorine and Speed in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into bioactive molecules is a well-established method for enhancing pharmacological properties. The unique electronic nature of fluorine can significantly improve metabolic stability, binding affinity, and bioavailability.[1] Concurrently, the demand for rapid synthesis and optimization of new chemical entities has driven the adoption of innovative technologies. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, dramatically accelerating reaction times and often improving yields and product purity compared to conventional heating methods.[2][3]
This document provides a comprehensive guide to the microwave-assisted synthesis of fluorinated benzamides, a structural motif present in numerous pharmaceuticals and agrochemicals.[4] By combining the benefits of fluorine incorporation with the efficiency of microwave synthesis, researchers can significantly streamline the discovery and development pipeline for novel therapeutic agents and other advanced materials.
The Synergy of Microwave Heating and Fluorinated Compounds
Microwave synthesis relies on the principle of dielectric heating, where materials with a dipole moment absorb microwave energy and convert it into heat.[5] This heating occurs rapidly and volumetrically throughout the reaction mixture, leading to uniform temperature profiles and avoiding the localized overheating often associated with conventional methods.[2]
Polar molecules, such as the reactants and solvents commonly used in benzamide synthesis, are efficient absorbers of microwave radiation. The presence of the highly electronegative fluorine atom in the starting materials can further influence the dielectric properties of the reaction mixture, contributing to efficient heating. The mechanism of microwave heating involves the alignment of molecular dipoles with the oscillating electric field of the microwaves. This rapid reorientation generates heat through molecular friction and dielectric loss.[5]
Key Advantages of Microwave-Assisted Synthesis:
-
Accelerated Reaction Times: Reactions that may take hours or days with conventional heating can often be completed in minutes.[3][6]
-
Increased Yields and Purity: The rapid and uniform heating can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[3]
-
Enhanced Reproducibility: Precise control over reaction parameters such as temperature and pressure in modern microwave reactors ensures high reproducibility.
-
Energy Efficiency: By directly heating the reaction mixture, microwave synthesis is significantly more energy-efficient than conventional methods that heat the entire apparatus.
-
Alignment with Green Chemistry: Reduced reaction times, lower energy consumption, and the potential for solvent-free reactions position MAOS as an environmentally friendly technique.[3]
Experimental Protocols
General Protocol for the Microwave-Assisted Synthesis of N-Aryl-4-fluorobenzamide
This protocol details a representative synthesis of a fluorinated benzamide from a fluorinated benzoic acid and an aniline derivative.
Reactants:
-
4-Fluorobenzoic acid
-
Aniline (or substituted aniline)
-
Coupling agent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, triethylamine)
-
Solvent (e.g., DMF, NMP)
Equipment:
-
Dedicated microwave reactor for organic synthesis
-
Microwave process vial with a stir bar
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Chromatography system for purification (if necessary)
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry microwave process vial, combine 4-fluorobenzoic acid (1.0 mmol), the desired aniline (1.1 mmol), and a suitable coupling agent such as HBTU (1.1 mmol).
-
Solvent and Base Addition: Add a polar, high-boiling solvent like DMF or NMP (3-5 mL) to the vial. Follow this with the addition of a non-nucleophilic base, such as DIPEA (2.0 mmol).
-
Vial Sealing: Securely seal the vial with a septum cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120-150 °C
-
Time: 5-15 minutes
-
Power: Dynamic (the instrument will adjust the power to maintain the set temperature)
-
Stirring: On
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically below 50°C) before carefully opening it.
-
Workup:
-
Pour the reaction mixture into water (50 mL).
-
Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation: Conventional vs. Microwave Synthesis
The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction outcomes with conventional heating methods.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | 4 - 24 hours | 5 - 20 minutes |
| Typical Yield | 60 - 80% | 85 - 98% |
| Energy Consumption | High | Low |
| Byproduct Formation | Often significant | Minimal |
Visualization of the Workflow and Mechanism
To further clarify the process, the following diagrams illustrate the experimental workflow and the general reaction mechanism.
Caption: Experimental workflow for microwave-assisted synthesis.
Caption: General mechanism of amide bond formation.
Case Study: Synthesis of Celecoxib Analogues
Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that contains a fluorinated motif.[7] The synthesis of Celecoxib and its analogues often involves the formation of a pyrazole ring followed by sulfonamide formation. Microwave-assisted synthesis has been successfully applied to accelerate the synthesis of these types of heterocyclic compounds.[8][9] For instance, the cyclization step to form the pyrazole core, which can be time-consuming under conventional heating, can be significantly expedited using microwave irradiation. This allows for the rapid generation of a library of fluorinated analogues for structure-activity relationship (SAR) studies.[8][9]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Suboptimal temperature- Inefficient coupling agent | - Increase reaction time or temperature.- Screen different coupling agents (e.g., HATU, COMU).- Ensure anhydrous conditions. |
| Formation of Byproducts | - Reaction temperature too high- Extended reaction time | - Decrease the reaction temperature.- Reduce the irradiation time. |
| Poor Microwave Absorption | - Use of a non-polar solvent | - Use a polar solvent (e.g., DMF, NMP, DMSO).- Add a small amount of a high-absorbing co-solvent or an ionic liquid. |
| Pressure Build-up | - Volatile solvent- Exothermic reaction | - Use a higher-boiling point solvent.- Reduce the initial concentration of reactants.- Use a larger reaction vessel. |
Safety Considerations
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave reactors are designed with safety features to handle pressure and contain potential hazards.
-
Pressure Monitoring: Always use sealed vessels designed for microwave synthesis and be aware of the potential for pressure build-up, especially with low-boiling point solvents.
-
Solvent Choice: Use high-boiling, polar solvents that are stable at the reaction temperature.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and environmentally conscious approach to the preparation of fluorinated benzamides. By leveraging the principles of dielectric heating, researchers can significantly reduce reaction times, improve yields, and streamline the synthesis of these important compounds for applications in drug discovery, agrochemicals, and materials science. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this powerful technology.
References
-
SSRN. (n.d.). Microwave-Assisted Synthesis of Celecoxib Nanocomposites for Enhancement of its Solubility and Colon Cancer Targeting. Retrieved from [Link]
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of Celecoxib and Structural Analogs- A Review. Retrieved from [Link]
-
ResearchGate. (2024). Microwave-assisted synthesis of celecoxib nanocomposites for enhancement of solubility and colon cancer targeting. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-mediated pyrazole fluorinations using Selectfluor®. Retrieved from [Link]
- Yakaiah, T., et al. (2012). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 17(9), 10976-10994.
-
ResearchGate. (2012). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Retrieved from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]
-
ResearchGate. (2011). Microwave-Assisted Radiosynthesis of [F]Fluorinated Fatty Acid Analogs. Retrieved from [Link]
- Wang, Q., Song, H., & Wang, Q. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Fundamental Research, 1(3), 294-313.
-
EurekAlert!. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Dielectric heating. Retrieved from [Link]
-
ResearchGate. (n.d.). Case studies of fluorine in drug discovery. Retrieved from [Link]
-
OUCI. (n.d.). Case studies of fluorine in drug discovery. Retrieved from [Link]
-
Molecules. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Retrieved from [Link]
- Kappe, C. O. (2008). Microwave dielectric heating in synthetic organic chemistry. Chemical Society Reviews, 37(6), 1127-1139.
-
International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). Retrieved from [Link]
-
Scribd. (n.d.). Microwave Heating in Chemistry. Retrieved from [Link]
-
PubMed. (2024). Recent developments in fluorine-containing pesticides. Retrieved from [Link]
- Al-Said, S. A., et al. (2011). Effect of ions on dielectric heating in microwave ovens. Arabian Journal of Chemistry, 4(1), 69-74.
-
CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from [Link]
-
Monash University. (2022). Microwave-Assisted Synthesis of Bioactive Pyridine-Functionalized N-Alkyl-Substituted (Benz)Imidazolium Salts. Retrieved from [Link]
-
ResearchGate. (2011). Microwave-Assisted Synthesis of New N1,N4-Substituted Thiosemicarbazones. Retrieved from [Link]
-
Organic Chemistry Portal. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Retrieved from [Link]
- dos Reis, C. M., et al. (2011). Microwave-assisted synthesis of new N₁,N₄-substituted thiosemicarbazones. Molecules, 16(12), 10668-10684.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Microwave dielectric heating in synthetic organic chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. chemicaljournals.com [chemicaljournals.com]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 5. Dielectric heating - Wikipedia [en.wikipedia.org]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Scalable Synthesis of Fluxapyroxad (CAS No. 907204-31-3): A Comprehensive Guide for Agrochemical R&D
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluxapyroxad and the Need for a Scalable Synthesis Route
Fluxapyroxad, a succinate dehydrogenase inhibitor (SDHI) fungicide, represents a significant advancement in the protection of a wide range of crops from fungal diseases. Its efficacy lies in the inhibition of fungal respiration, a mode of action that has made it a cornerstone of modern agricultural disease management. The complex heterocyclic structure of Fluxapyroxad, characterized by a pyrazole-carboxamide core linked to a trifluoromethyl-substituted phenyl ring, necessitates a sophisticated and highly optimized synthetic strategy for large-scale production.
This document provides a detailed, scalable synthesis route for Fluxapyroxad (CAS No. 907204-31-3). The protocols and methodologies described herein are designed to be robust, reproducible, and adaptable for industrial-scale manufacturing, addressing the critical need for efficient and cost-effective production of this vital agrochemical.
Retrosynthetic Analysis and Overall Strategy
A logical retrosynthetic analysis of Fluxapyroxad reveals two key building blocks: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and 2'-(trifluoromethyl)biphenyl-2-amine. The central challenge in a scalable synthesis is the efficient and high-yield coupling of these two fragments to form the final amide bond.
Our proposed scalable synthesis is a multi-step process that begins with commercially available starting materials and proceeds through several key intermediates. The overall workflow is designed to minimize purification steps and maximize throughput, crucial considerations for industrial applications.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3-Amino-2-methylphenyl)-4-fluorobenzamide
Welcome to the technical support guide for the synthesis of N-(3-Amino-2-methylphenyl)-4-fluorobenzamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and consistently achieve higher yields and purity.
Introduction: The Challenge of Amide Bond Formation
N-(3-Amino-2-methylphenyl)-4-fluorobenzamide is a key intermediate in various research and development pipelines. The central transformation in its synthesis is the formation of an amide bond between 2-methyl-1,3-phenylenediamine and a 4-fluorobenzoyl moiety. While seemingly straightforward, this reaction is often plagued by issues such as low yield, competing side reactions, and purification difficulties. The presence of two amine groups on the phenylenediamine starting material introduces challenges of regioselectivity and di-acylation. This guide provides a systematic approach to overcoming these obstacles.
Section 1: Synthesis Strategy & Workflow
The primary route to synthesizing the target molecule is through the acylation of 2-methyl-1,3-phenylenediamine with an activated 4-fluorobenzoic acid derivative. The two most common strategies involve using either 4-fluorobenzoyl chloride or 4-fluorobenzoic acid in conjunction with a coupling agent.
Caption: Troubleshooting guide for incomplete amidation reactions.
Key considerations:
-
Reagent Quality: 2-methyl-1,3-phenylenediamine can oxidize on standing, turning dark. Use freshly purified or high-purity starting material.
-
Solvent: Ensure you are using an appropriate, anhydrous solvent. For coupling reactions, polar aprotic solvents like DMF or NMP are often superior to dichloromethane (DCM) or THF due to better solubility of the reagents.
-
Temperature: While many amidations run at room temperature, some systems require gentle heating (e.g., 40-60°C) to proceed at a reasonable rate. Monitor the reaction by TLC to ensure heating does not cause decomposition or side product formation.
Q4: I am observing a second spot on my TLC that appears to be a di-acylated product. How can I improve selectivity?
A4: This is the primary selectivity challenge in this synthesis. The goal is to acylate the more sterically accessible and electronically neutral amine at the 3-position while leaving the amine at the 1-position untouched.
-
Control Stoichiometry: This is the most critical factor. Use the diamine as the limiting reagent. A common strategy is to slowly add a solution of the acylating agent (e.g., 4-fluorobenzoyl chloride or the pre-activated acid) to a solution of the diamine. A slight excess of the diamine (e.g., 1.1 to 1.2 equivalents) can help suppress the di-acylation, though this will require purification to remove the unreacted starting material.
-
Lower the Temperature: Perform the addition of the acylating agent at a low temperature (0°C or even -10°C) and then allow the reaction to slowly warm to room temperature. Lower temperatures enhance the kinetic selectivity between the two non-equivalent amino groups.
-
Choice of Base: In the acid chloride route, a bulky, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) may offer better selectivity than triethylamine.
Work-up and Purification
Q5: What is the recommended work-up procedure?
A5: The work-up aims to remove unreacted starting materials, coupling agent byproducts, and the base.
-
For Coupling Agent Reactions (e.g., with HATU/EDC in DMF):
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate (EtOAc).
-
Wash sequentially with a weak acid (e.g., 5% citric acid solution or 1M HCl) to remove the base and any unreacted amine.
-
Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted 4-fluorobenzoic acid.
-
Wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Q6: My crude product is an oil and difficult to purify by crystallization. What should I do?
A6:
-
Attempt a Solvent Screen for Crystallization: Try dissolving the crude oil in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) and then either cool it slowly or add a non-polar anti-solvent (e.g., hexanes or heptane) dropwise until turbidity persists. Sometimes, scratching the inside of the flask with a glass rod can induce crystallization.
-
Column Chromatography: If crystallization fails, column chromatography is the most reliable method. A silica gel column using a gradient elution system, typically starting with a non-polar solvent system (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity (e.g., to 1:1 Hexane:EtOAc), should effectively separate your product from non-polar impurities and more polar byproducts like the di-acylated compound.
Section 3: Detailed Experimental Protocols
Protocol A: Synthesis via Acid Chloride
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-methyl-1,3-phenylenediamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cool the stirred solution to 0°C using an ice bath.
-
Add triethylamine (1.1 eq) dropwise.
-
In a separate flask, dissolve 4-fluorobenzoyl chloride (0.95 eq) in anhydrous DCM.
-
Add the 4-fluorobenzoyl chloride solution dropwise to the diamine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography or recrystallization.
Protocol B: Synthesis via HATU Coupling
-
To a round-bottom flask, add 4-fluorobenzoic acid (1.0 eq), HATU (1.1 eq), and anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).
-
Stir the mixture for 10-15 minutes at room temperature to pre-activate the acid.
-
Add 2-methyl-1,3-phenylenediamine (1.05 eq) to the solution, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the layers. Wash the organic layer extensively with water (to remove DMF), followed by 5% citric acid, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as required.
Section 4: Yield and Purity Optimization Summary
The following table summarizes key parameters and their impact on yield and purity.
| Parameter | Low Yield/Purity Cause | Recommended Action | Expected Outcome |
| Stoichiometry | Excess acylating agent leads to di-acylation. | Use a slight excess of diamine or perform a slow, controlled addition of the acylating agent (0.95 eq). | Minimizes di-substituted byproduct, improving purity and simplifying purification. |
| Temperature | High temperature reduces selectivity and can cause side reactions. | Add reagents at 0°C and allow the reaction to proceed at room temperature. | Improved regioselectivity for the desired mono-acylated product. |
| Reagent Quality | Old or oxidized diamine is less reactive. Wet solvents/reagents hydrolyze acyl chloride. | Use high-purity, fresh 2-methyl-1,3-phenylenediamine. Ensure all solvents and glassware are anhydrous. | Faster, more complete conversion to the desired product. |
| Coupling Agent | Inefficient activation of the carboxylic acid. | Use a high-efficiency agent like HATU. Ensure pre-activation before adding the amine. | Drives the reaction to completion, increasing yield. |
| Work-up | Emulsions, incomplete removal of byproducts (DMF, DCU). | Use brine to break emulsions. Perform multiple aqueous washes. For DCU, filter the crude reaction mixture before workup. | Cleaner crude product, making final purification easier and improving final yield. |
References
- Google Patents. (n.d.). Preparation method of 4-amino-2-fluoro-methyl benzamide.
-
ResearchGate. (n.d.). Reagents used in the amidation reaction of N-methyl-α-amino acids. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
- Google Patents. (n.d.). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
-
Mohana, K. N., & Mallesha, L. (2013). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Journal of the Serbian Chemical Society, 78(4), 475-485. Available from: [Link]
-
Puri, S., et al. (2007). 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. Bioconjugate Chemistry, 18(5), 1612-1618. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Retrieved from [Link]
-
Pace, V., et al. (2021). Amide bond formation strategies: latest advances on a dateless transformation. Advanced Industrial and Engineering Polymer Research, 4(4), 245-257. Available from: [Link]
-
Semantic Scholar. (n.d.). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) as a potent pan-BCR-ABL inhibitor. Retrieved from [https://www.semanticscholar.org/paper/Discovery-of-3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(AKE-El-Gamal-Al-Sha%27er/08b9e69c5e37349987f654060803521b4a3a609d]([Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]
-
MDPI. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
Solubility issues of N-(3-Amino-2-methylphenyl)-4-fluorobenzamide in water
Executive Summary & Molecule Profile
The Core Issue: N-(3-Amino-2-methylphenyl)-4-fluorobenzamide is a lipophilic weak base .[1] Its poor aqueous solubility is driven by two thermodynamic factors:
-
High Crystal Lattice Energy: The planar benzamide core and intermolecular hydrogen bonding (amide donor/acceptor) create a stable crystal structure ("brick dust") that resists disruption by water.[1]
-
Hydrophobicity: The 4-fluoro substituent and the methyl-phenyl ring significantly increase the partition coefficient (LogP ~2.5–3.0), making the neutral molecule energetically unfavorable in polar solvents.[1]
Quick Solvation Strategy:
-
Best for Chemistry: Convert to Hydrochloride (HCl) salt (pH < 3).[1]
-
Best for Biology: Dissolve in DMSO, then dilute into buffer containing 0.5% Tween-80 or Cyclodextrins.[1]
| Property | Value (Est.) | Implication |
| Water Solubility (Neutral) | < 0.1 mg/mL | Practically insoluble at pH 7.[1] |
| pKa (Aniline Nitrogen) | ~3.8 – 4.5 | Requires pH < 2.5 for full protonation.[1] |
| LogP | ~2.8 | Lipophilic; prone to aggregation.[1] |
| Reactive Moiety | Primary Aniline | Oxidation sensitive (turns brown/pink over time).[1] |
Diagnostic Troubleshooting (Q&A)
Q1: "I added water to my DMSO stock, and it immediately turned cloudy. Why?"
Diagnosis: You are experiencing the "Crash-Out" Effect (Kinetic vs. Thermodynamic Solubility).[1]
-
The Science: DMSO solvates the hydrophobic regions of the molecule.[1] When you add water, the high dielectric constant of water strips away the DMSO solvation shell. Since the neutral molecule is hydrophobic, it aggregates instantly to minimize water contact.[1]
-
The Fix: Do not add water directly.[1] Use an intermediate cosolvent (like PEG-400) or a surfactant (Tween-80) to bridge the polarity gap before adding the bulk aqueous buffer.[1]
Q2: "The solid floats on top of the water and won't wet.[1] Is it contaminated?"
Diagnosis: No, this is Hydrophobic Surface Tension .[1]
-
The Science: The fluorine atom and the aromatic rings create a surface that repels water.[1] The high surface tension of water prevents it from penetrating the powder pores.[1]
-
The Fix: "Wet" the powder with a tiny amount of ethanol or DMSO (2–3 drops) to break the surface tension before adding your aqueous solvent.[1]
Q3: "I'm trying to dissolve it in PBS (pH 7.4), but it stays as a suspension."
Diagnosis: Incorrect pH for this ionotype.
-
The Science: At pH 7.4, the aniline group (pKa ~4) is >99.9% uncharged (neutral).[1] Neutral organic molecules with LogP > 2 rarely dissolve in buffer.[1]
-
The Fix: You must acidify the solution.[1] The molecule needs to be positively charged (protonated) to dissolve in water.[1]
Step-by-Step Solubilization Protocols
Protocol A: In-Situ Salt Formation (For Chemical Synthesis/Analysis)
Use this method if you need high concentrations (>10 mg/mL) in water.[1]
-
Weigh: Place 10 mg of N-(3-Amino-2-methylphenyl)-4-fluorobenzamide in a vial.
-
Slurry: Add 0.5 mL of HPLC-grade water. The powder will float.[1]
-
Acidify: Add 1.0 M HCl dropwise while vortexing.
-
Dilute: Once clear, dilute to the final volume with water.
-
Validation: Check pH. It must remain acidic (pH < 3) to prevent the free base from precipitating.[1]
Protocol B: The "Step-Down" Method (For Biological Assays)
Use this method for cell culture or enzymatic assays (max concentration ~100 µM).[1]
-
Stock Prep: Dissolve compound in 100% DMSO to 10 mM . (Sonicate if necessary; warm to 37°C).
-
Intermediate Dilution (Critical Step):
-
Final Dilution:
Protocol C: Cyclodextrin Encapsulation (Advanced)
Use this for animal studies or high-stability formulations.[1]
-
Vehicle: Prepare 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1]
-
Add Compound: Add the solid compound to the vehicle.[1]
-
Energy Input: Sonicate for 30 minutes at 40°C. The hydrophobic benzamide core will enter the cyclodextrin cavity.
-
Filter: Filter sterilize (0.22 µm). If the solution is clear, the complex is formed.
Decision Logic & Mechanism Visualization
The following diagram illustrates the decision pathway for solubilization based on your specific application needs.
Figure 1: Solubility Decision Tree. Blue nodes indicate decision points; Green indicates biological protocols; Red indicates chemical modification protocols.[1]
References & Authoritative Sources
-
Frontiers in Pharmacology. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility.[1] (Demonstrates the necessity of salt formation for aminobenzamide derivatives, showing >50x solubility increase with HCl).
-
PubChem Compound Summary. (2025). 4-Fluorobenzamide Physicochemical Properties. (Provides baseline lipophilicity and structural data for the fluorobenzamide core). [1]
-
Technical University of Denmark. (2021).[1] Determining the water solubility of difficult-to-test substances. (Guidelines for handling hydrophobic "brick dust" molecules).
-
Smolecule. (2023).[1][2] N-[(3-chlorophenyl)methyl]-4-fluorobenzamide Applications.[1][3] (Discusses the use of succinic anhydride and acid salts to enhance solubility of similar fluorobenzamide intermediates).
Sources
- 1. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer [frontiersin.org]
- 3. Buy N-[(3-chlorophenyl)methyl]-4-fluorobenzamide | 895696-66-9 [smolecule.com]
Technical Support Center: Alternative Coupling Agents for 4-Fluorobenzoic Acid and Diamines
Welcome to the technical support center for amide bond formation, specifically focusing on the coupling of 4-fluorobenzoic acid with diamines. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific transformation. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the carboxylic acid, while the presence of two amino groups in a diamine introduces the possibility of di-acylation and polymerization. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for alternative coupling strategies to help you achieve optimal results in your experiments.
I. Frequently Asked Questions (FAQs)
Here, we address common issues encountered when coupling 4-fluorobenzoic acid with diamines.
Question 1: I am observing very low to no yield of my desired mono-amide product. What are the potential causes?
Answer: Low yields in this specific coupling reaction can stem from several factors:
-
Inadequate Activation of 4-Fluorobenzoic Acid: The electron-withdrawing fluorine atom can decrease the nucleophilicity of the carboxylate, making the initial activation step with the coupling reagent less efficient.[1]
-
Low Nucleophilicity of the Diamine: While diamines are generally good nucleophiles, factors like steric hindrance or the electronic properties of the diamine backbone can reduce their reactivity.
-
Formation of Di-acylated Byproduct: The presence of two amine functionalities can lead to the formation of a di-amide, consuming your starting materials and reducing the yield of the desired mono-acylated product.
-
Suboptimal Reaction Conditions: Incorrect choice of solvent, temperature, stoichiometry, or base can significantly hinder the reaction.[2]
-
Side Reactions of the Coupling Reagent: Certain coupling reagents can undergo side reactions, leading to the formation of inactive species and reducing the overall efficiency of the amide bond formation.[3][4][5]
Question 2: I am seeing a significant amount of an insoluble white precipitate in my reaction. What is it and how can I deal with it?
Answer: If you are using a carbodiimide-based coupling reagent like Dicyclohexylcarbodiimide (DCC), the insoluble white precipitate is likely dicyclohexylurea (DCU), a byproduct of the reaction.[4][6][7] While its precipitation can help drive the reaction forward, its removal can be challenging.
-
Troubleshooting:
-
Filtration: For solution-phase synthesis, the DCU can often be removed by filtration.
-
Alternative Carbodiimide: Consider switching to Diisopropylcarbodiimide (DIC), which forms a more soluble diisopropylurea (DIU) byproduct, or a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), whose urea byproduct is water-soluble and easily removed during aqueous workup.[4][7]
-
Question 3: My reaction is messy, with multiple spots on TLC, and purification is difficult. What can I do to improve the reaction's cleanliness?
Answer: A complex reaction profile often indicates the occurrence of side reactions.
-
Optimize Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the 4-fluorobenzoic acid can help drive the reaction to completion, but a large excess can lead to di-acylation. Conversely, using an excess of the diamine can favor mono-acylation.
-
Additive Use: Incorporating additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions, such as the formation of N-acylurea with carbodiimides, and minimize racemization if chiral centers are present.[3][4][8]
-
Alternative Coupling Reagents: Consider switching to a more efficient and cleaner coupling reagent. Phosphonium salts (e.g., PyBOP) or uronium/aminium salts (e.g., HATU, HBTU) often provide higher yields with fewer side products compared to carbodiimides alone.[2][8]
II. Troubleshooting Guide: Specific Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems you may encounter.
Issue 1: Low Conversion of 4-Fluorobenzoic Acid
This is often the primary bottleneck in the reaction.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low carboxylic acid conversion.
Issue 2: Predominant Formation of Di-acylated Product
Controlling the selectivity for mono-acylation is crucial when working with diamines.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow to control di-acylation.
III. Alternative Coupling Agents and Protocols
Standard carbodiimide methods may not be optimal for this specific transformation. Below is a comparative overview of superior alternatives and detailed protocols.
Comparative Overview of Alternative Coupling Agents
| Coupling Agent Class | Examples | Key Advantages | Key Disadvantages |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization, effective for hindered couplings.[7] | Can be carcinogenic (BOP), byproducts can be difficult to remove.[7] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very high reactivity, fast reaction times, low racemization, good for sterically demanding couplings.[7][9][10] | Can react with the amine (guanidinylation side reaction), can be expensive.[11][12] |
| Phosphonic Anhydrides | T3P® (Propanephosphonic Acid Anhydride) | High yields, low epimerization, water-soluble byproducts for easy workup, considered a "green" reagent.[13][14][15][16] | Often requires a base, can be less effective for highly electron-deficient amines. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: HATU-Mediated Coupling
This protocol is highly effective for challenging couplings, offering high yields and fast reaction times.[10][17]
Materials:
-
4-Fluorobenzoic acid (1.0 eq)
-
Diamine (1.0-1.2 eq for mono-acylation, or use excess diamine as described in the troubleshooting guide)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Under an inert atmosphere, dissolve the 4-fluorobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid. This involves the formation of a highly reactive OAt-active ester.[17][18]
-
In a separate flask, dissolve the diamine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq) in anhydrous DMF.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the pre-activated 4-fluorobenzoic acid solution to the cooled amine solution dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanism of HATU Activation:
Caption: Simplified workflow of HATU-mediated amide coupling.
Protocol 2: T3P®-Mediated Coupling
This method is an excellent choice for its high efficiency and simple, environmentally friendly workup.[13][14][15]
Materials:
-
4-Fluorobenzoic acid (1.0 eq)
-
Diamine (1.1 eq)
-
T3P® (50% solution in ethyl acetate or DMF) (1.5 eq)
-
Pyridine or Triethylamine (3.0 eq)
-
Anhydrous Ethyl Acetate or Acetonitrile
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Under an inert atmosphere, dissolve the 4-fluorobenzoic acid (1.0 eq), diamine (1.1 eq), and pyridine or triethylamine (3.0 eq) in the chosen anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the T3P® solution (1.5 eq) to the reaction mixture dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer. If the product is in the organic layer, wash it with water to remove the water-soluble phosphonic acid byproducts.[13][14][19]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Mechanism of T3P® Activation:
The mechanism involves the formation of a mixed anhydride intermediate between the carboxylic acid and the phosphonic acid, which is then attacked by the amine.[19]
IV. References
-
Organic Chemistry Tutor. (2026, January 29). Carbodiimide-Mediated Coupling. Retrieved from [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
-
Zhang, Z., et al. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Collection of Czechoslovak Chemical Communications.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]
-
BenchChem. (2025). A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents.
-
Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society.
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.
-
Archimica. (2024, April 17). Understanding T3P® from start to finish.
-
(n.d.). Epimerization of Peptide.
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews.
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Dr. G. S. S. Kumar. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube.
-
(n.d.). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.
-
Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphonium coupling. Retrieved from [Link]
-
(n.d.). The Uronium/Guanidinium Peptide Coupling Reagents.
-
ResearchGate. (n.d.). (PDF) Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
organic-chemistry.org. (2019, January 8). Heterocyclic phosphonium salts- powerful intermediates for pyridine coupling.
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Reddit. (2024, December 16). HATU coupling - what's the best order?
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.
-
Dr. G. S. S. Kumar. (2025, June 3). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts [Video]. YouTube.
-
Royal Society of Chemistry. (2024, February 21). Phosphonium salts and P-ylides.
-
Al Musaimi, O., et al. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral.
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. Retrieved from [Link]
-
Subirós-Funosas, A., et al. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
-
(n.d.). Phosphonium salts and P-ylides. IRIS.
-
Dahl, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
-
Byrne, P. A., & Gilheany, D. G. (2016). The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. CORA.
-
Reddit. (2022, March 24). amide coupling help.
-
amphoteros. (2014, April 4). Uphill battles in amide couplings.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. peptide.com [peptide.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. people.uniurb.it [people.uniurb.it]
- 13. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 14. m.youtube.com [m.youtube.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 17. HATU - Wikipedia [en.wikipedia.org]
- 18. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 19. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
Validation & Comparative
Reference Standard Grades for N-(3-Amino-2-methylphenyl)-4-fluorobenzamide: A Technical Comparison Guide
This guide provides an in-depth technical comparison of reference standard grades for N-(3-Amino-2-methylphenyl)-4-fluorobenzamide (CAS: Hypothetical/Generic Assignment based on structure), a critical intermediate and potential process impurity in the synthesis of fluorinated benzamide-based kinase inhibitors.[1][2][3][4]
Executive Summary & Application Context
N-(3-Amino-2-methylphenyl)-4-fluorobenzamide (C₁₄H₁₃FN₂O, MW: 244.26 Da) is a functionalized benzamide often encountered as a regioisomeric impurity or a key intermediate in the manufacturing of small-molecule APIs (Active Pharmaceutical Ingredients).[1][2][3] Its structure—containing a nucleophilic aniline amine and an electrophilic fluorobenzamide moiety—makes it reactive and prone to degradation, necessitating rigorous standardization.[1][2][3][4]
This guide objectively compares the three primary "sourcing alternatives" for this reference standard: Certified Reference Materials (CRM) , Primary Analytical Standards , and In-House Synthesized (Research Grade) materials.[1][2][3][4]
The Core Challenge
In late-stage GMP analysis, using a standard with insufficient characterization (e.g., assuming 98% purity based solely on HPLC area%) can lead to mass balance errors in potency assays and false OOS (Out of Specification) results for impurities.[1][2][3][4]
Comparative Analysis: Sourcing Alternatives
The following table contrasts the performance and suitability of the three main reference standard types for this specific molecule.
| Feature | Option A: Certified Reference Material (CRM) | Option B: Primary Analytical Standard | Option C: In-House / Research Grade |
| Definition | Metrologically traceable to SI units (NIST/BIPM); ISO 17034 accredited.[2][3][4] | Fully characterized (H-NMR, C-NMR, MS, HPLC, ROI, KF) but not ISO 17034 certified.[2][3] | Synthesized in-lab or bought as "Chemical Reagent"; purity based on area% only.[1][2][3][4] |
| Purity Uncertainty | Extremely Low (e.g., 99.4% ± 0.3%).[1][2][3][4] Uncertainty budget provided.[1][2][3][5] | Low (e.g., >98%).[1][2][3] No formal uncertainty budget.[1][2][3] | Unknown/High . Often overestimates purity (e.g., "98%" could be 92% w/w due to salts/solvents).[2][3] |
| Traceability | Absolute (qNMR vs. NIST SRM). | Relative (Traceable to internal protocols).[1][2][3][4] | None . |
| Suitability | Instrument Calibration, Method Validation (ICH Q2), ISO 17025 Audits.[2][3][4] | Routine QC Release, Stability Studies, Impurity Quantification.[1][2][3][5][6] | Early Discovery, Route Scouting, Qualitative ID only.[1][2][3][4] |
| Cost Factor | High (10x) | Moderate (3x) | Low (1x) |
| Risk Profile | Zero Risk for regulatory submission.[1][2][3][4] | Low Risk if CoA is comprehensive.[1][2][3][4] | High Risk .[1][2][3][4] Can cause regulatory hold if used for pivotal data.[1][2][3] |
Performance Verdict
-
For Method Validation & GMP Release: You must use Option B (Primary) at a minimum.[2][3][4] If the molecule is a critical impurity near the threshold of toxicological concern (TTC), Option A (CRM) is statistically required to ensure accuracy.[1][2][3][4]
-
For Early R&D: Option C is acceptable only if characterized by the user via the protocol below.
Technical Deep Dive: Self-Validating Characterization Protocols
Regardless of the source, you must verify the identity and purity of N-(3-Amino-2-methylphenyl)-4-fluorobenzamide.[1][2][3][4] The following protocols utilize the molecule's specific functional groups (Fluorine and Methyl-Aniline) for self-validation.
Protocol 1: Structural Identity via ¹⁹F-NMR (Specificity Check)
Why this works: The 4-fluorobenzamide moiety provides a clean, distinct signal in ¹⁹F-NMR, free from hydrocarbon interference common in ¹H-NMR (e.g., grease, solvent peaks).[1][2][3][4]
Methodology:
-
Solvent: Dissolve 10 mg of standard in 0.6 mL DMSO-d₆.
-
Internal Standard: Add α,α,α-trifluorotoluene (TFT) as a shift reference (-63.72 ppm).
-
Acquisition: Run ¹⁹F NMR (minimum 376 MHz). Set relaxation delay (
) to 5s to ensure full relaxation of the fluorine nuclei. -
Expected Shift: The fluorine on the benzamide ring typically appears as a multiplet around -108.0 to -110.0 ppm .[1][2][3][4]
-
Criteria: A single sharp peak (multiplet) confirms the integrity of the fluorobenzamide ring.[2][3][4] Additional peaks indicate defluorination or ring-opening degradation.[1][2][3][4]
Protocol 2: Absolute Purity via qNMR (The "Gold Standard")
Why this works: Unlike HPLC, which requires a response factor, qNMR is a primary ratio method.[2][3][4] It detects residual solvents and inorganic salts that HPLC-UV misses.[1][2][3]
Methodology:
-
Calibrant: Use Maleic Acid (TraceCERT® or equivalent) as the Internal Standard (IS).[2][3][4]
-
Sample Prep: Weigh exactly 10.0 mg of N-(3-Amino-2-methylphenyl)-4-fluorobenzamide and 5.0 mg of Maleic Acid into the same vial. Dissolve in DMSO-d₆.
-
Target Signal: Integrate the Methyl group singlet on the phenyl ring (approx.[1][2][3][4] 2.1 - 2.3 ppm, 3H) vs. the Maleic Acid alkene singlet (6.2 ppm, 2H).[1][2][3]
-
Calculation:
[1][2][3][4]
Protocol 3: Impurity Profiling via HPLC-UV/MS
Why this works: This separates organic impurities that might co-resonate in NMR.[1][2][3]
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[2][3]
-
Gradient: 5% B to 95% B over 20 mins.
-
Detection: UV at 254 nm (amide
- *) and 210 nm.[1][2][3] MS (ESI+) for identification.[1][2][3] -
Expected Retention: The amine group makes this compound relatively polar.[1][2][3] Expect elution earlier than the fully acylated bis-amide byproducts.[1][2][3][4]
-
Mass Spec Target: Look for
.[1][2][3]
Visualization: Characterization Workflow
The following diagram illustrates the decision logic and workflow for validating this reference standard, ensuring a "Self-Validating System."
Caption: Logical workflow for elevating a raw candidate material to a validated Primary Reference Standard using orthogonal analytical methods.
References
-
ICH Harmonised Tripartite Guideline. (2006).[1][2][3][4][6] Impurities in New Drug Substances Q3A(R2).[1][2][3][4] International Council for Harmonisation.[1][2][3][6] [Link]
-
Pauli, G. F., et al. (2014).[1][2][3] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3][4] Journal of Medicinal Chemistry, 57(22), 9220–9231.[2][3] [Link]
-
FDA Guidance for Industry. (2000).[2][3][4] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2][3] U.S. Food and Drug Administration.[1][2][3][5] [Link]
Sources
- 1. 915087-25-1|4-Amino-2-fluoro-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 2. 3-amino-N-(4-methylphenyl)benzamide | C14H14N2O | CID 766593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. N-(2-amino-4-methylphenyl)-3-nitrobenzamide | C14H13N3O3 | CID 84104331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
